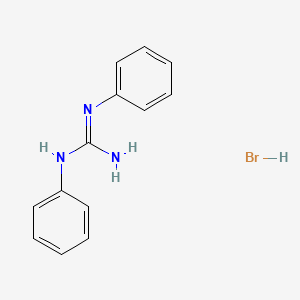

1,3-Diphenylguanidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-diphenylguanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESGJJGBBAHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916733 | |

| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-96-8 | |

| Record name | N,N′-Diphenylguanidine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylguanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylguanidine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Diphenylguanidine hydrobromide chemical properties

An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide Prepared by a Senior Application Scientist

Introduction

1,3-Diphenylguanidine (DPG), a compound with a rich history in industrial chemistry, is primarily recognized for its role as a secondary accelerator in the vulcanization of rubber.[1][2] The conversion of this potent organic base into its hydrobromide salt, this compound, alters its physicochemical properties, such as solubility and acidity, thereby opening avenues for novel applications in catalysis and specialized organic synthesis.[1] This guide provides a comprehensive technical overview of this compound, synthesizing core chemical data, field-proven synthetic protocols, and an analysis of its reactivity for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The hydrobromide salt is formed through a classic exothermic acid-base neutralization reaction between the strong organic base, 1,3-Diphenylguanidine, and hydrobromic acid (HBr).[1] This protonation event at one of the nitrogen atoms of the guanidine core results in the formation of a stable guanidinium cation. The fundamental properties of the parent base and its hydrobromide salt are crucial for its application and handling.

Core Chemical Properties

A summary of the key physicochemical data for 1,3-Diphenylguanidine and its hydrobromide salt is presented below for easy reference and comparison.

| Property | 1,3-Diphenylguanidine (Parent Base) | This compound (Salt) | Source(s) |

| CAS Number | 102-06-7 | 93982-96-8 | [1][3][4] |

| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄BrN₃ | [4][5] |

| Molecular Weight | 211.26 g/mol | 292.17 g/mol | [1][4] |

| Appearance | White to cream-colored powder | Not specified, typically a solid | [6] |

| Melting Point | 146-148 °C | No data available | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, hot benzene, and dilute inorganic acids. | Modified solubility profile compared to the parent base. | [1][6] |

| InChI Key | OWRCNXZUPFZXOS-UHFFFAOYSA-N | DSESGJJGBBAHNW-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (¹H-NMR): The ¹H-NMR spectrum is a powerful tool for confirming the structure. The spectrum for the hydrobromide salt would be expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings.[7] The protons attached to the nitrogen atoms will likely appear as broad signals due to quadrupole broadening and proton exchange, with their chemical shifts being sensitive to the solvent and concentration.

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent DPG shows characteristic N-H stretching bands and C=N stretching vibrations. Upon formation of the hydrobromide salt, shifts in these bands are expected, particularly in the N-H stretching region, reflecting the protonation of the guanidine group.

-

Mass Spectrometry (MS): Mass spectrometry of the hydrobromide salt would primarily show the mass of the protonated parent compound (the guanidinium cation) at an m/z corresponding to C₁₃H₁₄N₃⁺ (approx. 212.12).

Synthesis and Reaction Mechanisms

The synthesis of this compound is a two-stage process: first, the synthesis of the 1,3-Diphenylguanidine base, followed by its reaction with hydrobromic acid. The most established route to the DPG base is the oxidative desulfurization of 1,3-Diphenylthiourea.[1]

Synthesis Mechanism: From Thiourea to Guanidine

The conversion of 1,3-diphenylthiourea to DPG is a key transformation that proceeds through a multi-step mechanism. Understanding this pathway is critical for process optimization and impurity profiling.

-

Oxidative Desulfurization: The process initiates with the oxidative desulfurization of the thiourea starting material, which leads to the formation of a highly reactive N,N'-diphenylcarbodiimide intermediate.[1]

-

Nucleophilic Attack: An ammonia molecule (NH₃), acting as a potent nucleophile, attacks the central electrophilic carbon atom of the carbodiimide.[1]

-

Proton Transfer & Tautomerization: This attack is followed by a series of proton transfers and tautomerization events, which ultimately lead to the formation of the thermodynamically stable 1,3-Diphenylguanidine structure.[1]

Caption: Reaction mechanism for DPG synthesis.

Experimental Protocol: Continuous Flow Synthesis of DPG

Modern synthetic strategies, such as continuous flow microreactor technology, offer significant advantages in terms of safety, efficiency, and scalability. The following protocol is based on an advanced method for DPG production.[1][8]

Materials:

-

1,3-Diphenylthiourea

-

Copper (II) acetate (catalyst)

-

Aqueous ammonia (e.g., 24 wt.%)

-

Acetone/Ethyl acetate mixture (3:1 v/v)

-

Oxygen gas

Protocol:

-

Slurry Preparation: Prepare a slurry by mixing 400 g of diphenylthiourea, 0.5 g of copper acetate, and 372 mL of 24 wt.% aqueous ammonia in 3500 mL of the acetone/ethyl acetate solvent mixture.[8] Stir thoroughly to ensure homogeneity.

-

Reactor Feed: Continuously feed the prepared slurry and oxygen gas into a series of microchannel reactors. A typical flow rate might be 2.9 mL/min for the slurry and 14.3 mL/min for the oxygen.[8]

-

Reaction Conditions: Maintain the reaction at a controlled temperature of 60°C and a pressure of 0.25 MPa.[1][8] The short residence time in the microreactor (e.g., 3 minutes) is a key advantage of this technology.[1]

-

Workup and Isolation: The product stream from the reactor is collected. The organic solvents are removed via distillation under reduced pressure.[8]

-

Purification: The resulting solid material is purified by washing with an alkaline solution, followed by washing with water, and then drying to yield pure 1,3-Diphenylguanidine.[8]

Caption: Continuous flow synthesis of DPG.

Salt Formation

The final step is a straightforward acid-base reaction.

-

Dissolve the purified 1,3-Diphenylguanidine in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric equivalent of hydrobromic acid (HBr) dropwise while stirring.

-

The reaction is exothermic; cooling may be necessary.[1]

-

The this compound salt will precipitate out of the solution.

-

Isolate the product by filtration, wash with a cold solvent to remove any unreacted starting materials, and dry under a vacuum.

Caption: Acid-base salt formation reaction.

Reactivity and Applications

While the parent DPG is a staple in the rubber industry, the hydrobromide salt's unique properties make it a subject of interest in catalysis and organic synthesis. The guanidinium group is a key functional moiety, capable of forming strong hydrogen bonds and participating in various non-covalent interactions, which is central to its catalytic activity.[1]

-

Catalysis: this compound has been noted as a potential catalyst in the production of polyurethane foams, where it can influence the reaction rate and final polymer properties.[1] Guanidinium salts, in general, can act as effective Brønsted acids or hydrogen-bond donors to activate substrates in organic transformations.[9]

-

Organic Synthesis: The parent DPG has been shown to be a multifunctional catalyst for the carboxylative cyclization of homopropargyl amines with CO₂, a reaction critical for synthesizing 2-oxazinones.[10] The hydrobromide salt could potentially be used in similar acid-catalyzed cyclization or condensation reactions.[9]

Safety and Handling

Proper handling of this compound and its parent compound is essential in a research environment. The following guidelines are based on available Material Safety Data Sheets (MSDS).

-

Hazards Identification: The parent compound, 1,3-Diphenylguanidine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][11] It is also suspected of damaging fertility.[5][11] The hydrobromide salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][12]

-

Handling and Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[11][12] Avoid conditions that could lead to dust formation. Keep away from heat, flames, and strong oxidizing agents.[3][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][11]

-

Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[5][11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than just a salt of an industrial chemical. Its modified properties, conferred by the formation of the stable guanidinium cation, make it a compound of interest for applications in catalysis and advanced organic synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in a research and development setting.

References

-

This compound (1:1) | CAS#:93982-96-8 | Chemsrc. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: 1,3-diphenylguanidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

N,N'-Diphenylguanidine hydrobromide | C13H14BrN3 | CID 3023220. (n.d.). PubChem. Retrieved from [Link]

-

¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr)... (n.d.). ResearchGate. Retrieved from [Link]

-

TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). (n.d.). National Toxicology Program. Retrieved from [Link]

-

1,3-Diphenylguanidine. (n.d.). SpectraBase. Retrieved from [Link]

-

93982-96-8,this compound. (n.d.). AccelaChem. Retrieved from [Link]

-

Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. (n.d.). ResearchGate. Retrieved from [Link]

-

Diphenylguanidine | C13H13N3 | CID 7594. (n.d.). PubChem. Retrieved from [Link]

- Process of making diphenylguanidine. (n.d.). Google Patents.

-

1,3-Diphenylguanidine. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Diphenylguanidine | 102-06-7 [chemicalbook.com]

- 3. This compound (1:1) | CAS#:93982-96-8 | Chemsrc [chemsrc.com]

- 4. N,N'-Diphenylguanidine hydrobromide | C13H14BrN3 | CID 3023220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]

- 6. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide (CAS No. 93982-96-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylguanidine hydrobromide (DPG·HBr) is the hydrobromide salt of 1,3-Diphenylguanidine (DPG), a compound that has long been established as a vulcanization accelerator in the rubber industry.[1] The formation of the hydrobromide salt modifies the physicochemical properties of the parent DPG, such as its solubility and acidity, opening avenues for its application in more specialized chemical processes.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical characterization, and emerging applications in organic synthesis and drug development. The CAS number for this compound is 93982-96-8 .

Physicochemical Properties

The alteration of DPG to its hydrobromide salt significantly impacts its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 93982-96-8 | [1] |

| Molecular Formula | C₁₃H₁₄BrN₃ | [2] |

| Molecular Weight | 292.17 g/mol | [1] |

| Appearance | White to cream-colored crystalline powder | [3] |

| Solubility | Soluble in polar solvents | [1] |

| pKa of Parent DPG | 10.12 (25 °C) | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the 1,3-Diphenylguanidine base, followed by its reaction with hydrobromic acid.[1]

Part 1: Synthesis of 1,3-Diphenylguanidine (DPG)

The most common industrial synthesis of DPG involves the oxidative desulfurization of 1,3-diphenylthiourea.[1]

Reaction Mechanism:

-

Oxidative Desulfurization: 1,3-diphenylthiourea is oxidized to form a carbodiimide intermediate (N,N'-diphenylcarbodiimide).[1]

-

Nucleophilic Attack: Ammonia acts as a nucleophile, attacking the central carbon of the carbodiimide.[1]

-

Proton Transfer and Tautomerization: A series of proton transfers leads to the formation of the stable 1,3-Diphenylguanidine.[1]

Experimental Protocol for DPG Synthesis (Microreactor Method):

This protocol is adapted from a modern, continuous-flow synthesis method which offers high yield and short reaction times.[4]

-

Reactants:

-

Process:

-

The reactant mixture and oxygen gas are continuously fed into a series of 10 microchannel reactors at flow rates of 2.9 mL/min and 14.3 mL/min, respectively.[4]

-

The reaction is maintained at 60°C and a pressure of 0.25 MPa.[4]

-

The residence time in the microreactor system is approximately 3 minutes.[4]

-

-

Work-up:

Caption: Synthesis workflow for this compound.

Part 2: Formation of the Hydrobromide Salt

This is a straightforward acid-base neutralization reaction.[1]

Experimental Protocol for DPG·HBr Synthesis:

-

Procedure:

-

Dissolve the synthesized 1,3-Diphenylguanidine in a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrobromic acid (e.g., 48% aqueous solution) to the DPG solution with constant stirring.

-

The reaction is exothermic; cooling may be necessary to control the temperature.[1]

-

The this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the structure and purity of the synthesized this compound.

Spectroscopic Analysis

While specific spectra for the hydrobromide salt are not widely published, the following techniques are pivotal for its characterization, with expected shifts from the parent DPG compound.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the N-H, C=N, and C-N bonds. Upon protonation to form the hydrobromide salt, shifts in the N-H stretching and bending frequencies are expected due to the formation of the guanidinium cation. The C=N stretching vibration may also shift to a lower wavenumber.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of DPG shows signals for the aromatic protons and the N-H protons. Upon formation of the hydrobromide salt, the N-H protons will become more deshielded and may appear as a broader signal at a downfield chemical shift. The chemical shifts of the phenyl ring protons may also be slightly affected.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons and the central guanidinic carbon. The chemical shift of the central carbon is particularly sensitive to the electronic environment and is expected to be influenced by protonation.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation (1,3-diphenylguanidinium). The mass spectrum of the parent DPG typically shows a molecular ion peak at m/z 211.[5] For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would show the guanidinium cation at m/z 212 [M+H]⁺.

Chromatographic and Titrimetric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be employed. Detection is typically performed using a UV detector.

-

Titration: The purity of the hydrobromide salt can be determined by titration. For instance, a non-aqueous titration with a standardized solution of a strong base can be used to quantify the guanidinium salt.

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Development

The guanidinium group is a key structural motif in numerous biologically active molecules and a versatile functional group in organic synthesis. The hydrobromide salt of 1,3-Diphenylguanidine leverages these properties for various applications.

Catalysis in Organic Synthesis

Guanidinium salts can act as catalysts in a variety of organic reactions. This compound has been noted as a potential catalyst in the production of polyurethane foams.[1] In this context, the guanidinium cation can act as a Lewis acid or a hydrogen bond donor, while the bromide anion can function as a nucleophile or a base, allowing for bifunctional catalysis.[1]

Role in Drug Design and Development

The guanidinium group is a "privileged scaffold" in medicinal chemistry due to its ability to form strong interactions with biological targets.[6][7] Guanidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[7][8]

-

Pharmacophore: The guanidinium group can act as a key pharmacophore, interacting with phosphate or carboxylate groups in biological macromolecules through hydrogen bonding and electrostatic interactions.[8] This makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

-

Drug Delivery: The cationic nature of the guanidinium group can facilitate the transport of molecules across cell membranes, making it a useful moiety for enhancing the cellular uptake of drugs.

-

Derivatives for Biological Screening: 1,3-Diphenylguanidine and its derivatives serve as valuable starting points for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 1,3-diaryl pyrazoles incorporating a guanidine moiety have been synthesized and evaluated for their antibacterial and anti-inflammatory activities.[9]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The parent compound, 1,3-Diphenylguanidine, is known to be an irritant to the skin, eyes, and respiratory tract.[10] When heated to decomposition, it may emit toxic fumes.[10]

Conclusion

This compound, with the CAS number 93982-96-8, is a versatile compound with established and emerging applications. While its parent compound is well-known in the polymer industry, the hydrobromide salt offers unique properties that make it a valuable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, analytical characterization, and potential applications, as outlined in this guide, is essential for its effective utilization in a research and development setting.

References

-

Selected examples of guanidine-based drugs. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. (2002). Bioorganic & Medicinal Chemistry, 10(4), 1009–1018. [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Advances, 15(1), 1-15. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522) - Human Metabolome Database. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). European Journal of Medicinal Chemistry, 254, 115367. [Link]

-

Applications of Guanidine in Pharmaceutical Field - JOCPR. (n.d.). Retrieved January 11, 2026, from [Link]

-

1,3-Diphenylguanidine - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2015). European Journal of Medicinal Chemistry, 95, 479–488. [Link]

-

Synthesis of diphenyl-guanidine - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7) - National Toxicology Program. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). Bioorganic & Medicinal Chemistry, 15(12), 4098–4105. [Link]

-

This compound (1:1) | CAS#:93982-96-8 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

- Process of making diphenylguanidine - Google Patents. (n.d.).

- Preparation technique of diphenyl guanidine - Google Patents. (n.d.).

-

Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023). Environmental Science & Technology, 57(25), 9323–9331. [Link]

-

Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water - Agilent. (n.d.). Retrieved January 11, 2026, from [Link]

-

Diphenylguanidine | C13H13N3 | CID 7594 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Thermal and FTIR spectral studies of N,N′-diphenylguanidine - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction. (2023). Water Research, 243, 120377. [Link]

-

FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (1:1) | CAS#:93982-96-8 | Chemsrc [chemsrc.com]

- 3. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-DIPHENYLGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1,3-Diphenylguanidine hydrobromide molecular weight

An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide

Introduction

1,3-Diphenylguanidine (DPG) is a chemical compound with a significant legacy in industrial applications, primarily as a medium-speed vulcanization accelerator in the rubber industry.[1] Its utility in enhancing the cross-linking process transforms raw rubber into a durable, elastic material with improved mechanical properties.[1] While the parent DPG base is well-established, its salt derivatives, such as this compound, are of increasing interest to researchers and drug development professionals. The formation of the hydrobromide salt modifies the compound's physicochemical properties, including its solubility and acidity, creating new opportunities for specialized applications in catalysis and organic synthesis.[2]

This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis mechanisms, applications, and essential safety protocols. The content is structured to deliver field-proven insights and validated methodologies for scientists and development professionals.

Core Physicochemical Properties

A clear distinction between the hydrobromide salt and its parent base is crucial for experimental design. The following table summarizes their fundamental properties.

| Property | This compound | 1,3-Diphenylguanidine (DPG) Base |

| CAS Number | 93982-96-8[2][3] | 102-06-7[4][5] |

| Molecular Formula | C₁₃H₁₄BrN₃[3] | C₁₃H₁₃N₃[4] |

| Molecular Weight | 292.17 g/mol [2][3] | 211.3 g/mol [4] |

| Description | The hydrobromide salt of DPG, typically a solid.[6] | A solid organic base used as a rubber accelerator.[1][4] |

| Synonyms | N,N'-Diphenylguanidine monohydrobromide[6] | sym-Diphenylguanidine, Denax DPG[5] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that begins with the formation of the DPG base, followed by a classic acid-base reaction to yield the final salt.[2]

Synthesis of 1,3-Diphenylguanidine (DPG) Base

The most prevalent and historically significant route to synthesizing the DPG base is through the transformation of its thiourea analog, 1,3-diphenylthiourea.[2] This process is centered on two key mechanistic steps: oxidative desulfurization and subsequent guanidine formation.

-

Oxidative Desulfurization: The process begins with the oxidative removal of sulfur from 1,3-diphenylthiourea. This step generates a highly reactive N,N'-diphenylcarbodiimide intermediate. The choice of an oxidative agent is critical to drive the reaction forward efficiently.[2]

-

Guanidine Formation: The carbodiimide intermediate is highly susceptible to nucleophilic attack at its central carbon atom. In this synthesis, ammonia (NH₃) serves as the nucleophile. The addition of ammonia to the carbodiimide, followed by a series of proton transfers and tautomerization, leads to the formation of the thermodynamically stable 1,3-Diphenylguanidine structure.[2]

A patent also describes a method for producing diphenylguanidine from aniline and carbon disulfide, with the subsequent desulfurization step emitting hydrogen sulfide.[7]

Caption: Synthesis workflow for 1,3-Diphenylguanidine (DPG) base.

Formation of the Hydrobromide Salt

This final step is a straightforward acid-base neutralization. 1,3-Diphenylguanidine is a strong organic base due to the electronic nature of the guanidine group. Its reaction with hydrobromic acid (HBr) is an exothermic process that yields the corresponding guanidinium salt, this compound.[2]

Example Laboratory Protocol: Salt Formation

This protocol outlines the final step of the synthesis, assuming commercially available 1,3-Diphenylguanidine is the starting material.

Objective: To synthesize this compound from its parent base.

Materials:

-

1,3-Diphenylguanidine (DPG), 98% purity

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Ethanol, anhydrous

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve 10.0 g of 1,3-Diphenylguanidine in 100 mL of warm ethanol in a round-bottom flask with magnetic stirring. Ensure complete dissolution.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise while stirring vigorously. Monitor the pH to ensure it becomes acidic.

-

Precipitation: The hydrobromide salt will begin to precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any unreacted starting material and residual acid.

-

Drying: Dry the purified this compound crystals under vacuum at room temperature to a constant weight.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, FTIR, and ¹H NMR spectroscopy.

Applications in Research and Industry

The applications of DPG and its hydrobromide salt are distinct, reflecting the change in their chemical properties.

-

1,3-Diphenylguanidine (Parent Base): The primary use of DPG is as a secondary accelerator in the vulcanization of rubber.[8] It is effective in both natural and synthetic rubbers, often used with thiazole and sulfenamide accelerators to achieve desired cure characteristics and physical properties.[1] It also functions as a plasticizer and peptizing agent in neoprene rubber.[1] DPG is found in a wide range of products, including tires, footwear, flooring, and other molded goods.[9][10]

-

This compound (Salt): The research significance of the hydrobromide salt lies in its specialized applications. One of its noted uses is as a catalyst in the production of polyurethane foams.[2] The salt form provides different solubility and catalytic activity compared to the free base, which can be advantageous for controlling the polymerization rate and the final properties of the foam.[2]

Safety, Handling, and Toxicology

Proper handling of 1,3-Diphenylguanidine and its derivatives is essential due to their potential hazards.

Hazard Profile:

-

The parent compound, 1,3-Diphenylguanidine, is classified as toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility.[4][11] It is also toxic to aquatic life with long-lasting effects.[4][11]

-

The hydrobromide salt is listed as harmful by inhalation, in contact with skin, and if swallowed.[6]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Eyewash stations and safety showers should be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][12] If dusts are generated, NIOSH/MSHA-approved respiratory protection should be worn.[12]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[4]

Toxicological Insights:

-

Studies on 1,3-Diphenylguanidine have indicated it can be weakly mutagenic in certain Salmonella typhimurium strains in the presence of metabolic activation.[9]

-

Due to its widespread use, DPG has been detected in various environmental matrices, including urban runoff, indoor dust, and drinking water, highlighting the importance of understanding human exposure pathways.[10][13][14]

Conclusion

This compound is more than just a salt of an industrial commodity; it is a specialized chemical tool for researchers and formulation scientists. By understanding its distinct physicochemical properties, synthesis from the DPG base, and specific applications in areas like polymer catalysis, professionals can leverage its unique characteristics. Adherence to rigorous safety and handling protocols is paramount to ensure its responsible and effective use in the laboratory and beyond. This guide serves as a foundational resource for unlocking the potential of this versatile compound.

References

- Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. (2023).

- Safety Data Sheet: 1,3-diphenylguanidine. (2023). Chemos GmbH&Co.KG.

- This compound (1:1) | CAS#:93982-96-8. Chemsrc.

- SAFETY DATA SHEET: 1,3-Diphenylguanidine. Thermo Fisher Scientific.

- This compound | 93982-96-8. Benchchem.

- 1,3-Diphenylguanidine - Safety D

- TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7).

- 93982-96-8,this compound. AccelaChemBio.

- Preparation technique of diphenyl guanidine.

- Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. (2023). PMC - NIH.

- On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. (2021). Polymer Testing.

- SAFETY DATA SHEET - Diphenylguanidine hydrobromide. (2015). Santa Cruz Biotechnology.

- Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD)

- The Role of 1,3-Diphenylguanidine (DPG) in Enhancing Rubber Properties. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 93982-96-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. This compound (1:1) | CAS#:93982-96-8 | Chemsrc [chemsrc.com]

- 7. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]

- 8. research.utwente.nl [research.utwente.nl]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Structure and Function of 1,3-Diphenylguanidine Hydrobromide

Abstract: This technical guide provides a comprehensive examination of 1,3-Diphenylguanidine hydrobromide (DPG·HBr), a salt of the well-established industrial chemical, 1,3-Diphenylguanidine (DPG). This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of its core chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile. We will explore the causal relationships between its molecular architecture and its diverse applications, from its foundational role in rubber vulcanization to its emerging significance as a pharmacological scaffold for sigma receptor ligands. The guide integrates field-proven insights with authoritative references to ensure scientific integrity and practical utility.

Introduction: The Guanidinium Core in an Industrial and Research Context

The study of guanidine and its derivatives dates back to the 19th century, with the parent compound first isolated in 1861.[1] The exceptional basicity of the guanidino group and the profound stability of the resulting guanidinium cation have established these compounds as a cornerstone of organic chemistry. Substituted guanidines, such as 1,3-Diphenylguanidine (DPG), quickly found industrial relevance, most notably as a vulcanization accelerator in the rubber industry, a role it has maintained for over a century.[1][2]

The conversion of the DPG base into its hydrobromide salt (DPG·HBr) modifies key properties like solubility and acidity, creating new opportunities for its use in specialized chemical processes.[1] This guide delves into the precise structural characteristics of DPG·HBr, providing a molecular-level understanding that underpins its function across various scientific domains.

Physicochemical and Structural Properties

The functionality of this compound is fundamentally dictated by the electronic and steric properties of its protonated guanidinium core, flanked by two phenyl rings.

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Property | Value | Source(s) |

| Systematic IUPAC Name | 1,2-diphenylguanidine;hydrobromide | [3] |

| Common Names | This compound, N,N'-Diphenylguanidine monohydrobromide | [1][3] |

| CAS Number | 93982-96-8 | [1][3] |

| Molecular Formula | C₁₃H₁₄BrN₃ | [3] |

| Molecular Weight | 292.17 g/mol | [1][3][4] |

| Appearance | White to cream-colored crystalline powder | [2][5][6] |

Core Structure Analysis

Upon protonation of the DPG base with hydrobromic acid, a highly stable guanidinium cation is formed. The positive charge is not localized on a single nitrogen atom but is delocalized across the entire N-C-N framework through resonance.[1] This charge delocalization is the source of the cation's stability. The bromide anion (Br⁻) serves as the counter-ion.[1]

The two phenyl groups attached to the terminal nitrogen atoms introduce steric bulk and electronic effects, influencing the molecule's solubility and its interaction with other chemical species, such as polymer chains in rubber or binding sites in biological receptors.

Caption: Structure of the 1,3-Diphenylguanidinium cation with bromide counter-ion.

Synthesis and Purification

The synthesis of DPG·HBr is a two-stage process: formation of the DPG free base, followed by a straightforward acid-base reaction.

Classical Synthesis Pathway: Desulfurization of Thiourea

The most historically significant and common method for synthesizing DPG is the oxidative desulfurization of its thiourea analog, 1,3-diphenylthiourea (thiocarbanilide).[1] This pathway involves the in-situ generation of a highly reactive N,N'-diphenylcarbodiimide intermediate. This intermediate is then attacked by a nucleophile, typically ammonia, to form the guanidine core.[1]

Caption: Key mechanistic steps in the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis of DPG

This protocol outlines the synthesis of the DPG free base. The subsequent salt formation is a simple stoichiometric addition of hydrobromic acid.

Objective: To synthesize 1,3-Diphenylguanidine (DPG) from 1,3-diphenylthiourea.

Materials:

-

1,3-diphenylthiourea

-

Lead(II) oxide (Litharge) or other desulfurizing agent

-

Ethanol (or other suitable alcohol)

-

Aqueous ammonia solution

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of 1,3-diphenylthiourea in ethanol.

-

Addition of Reagents: Add aqueous ammonia, followed by the portion-wise addition of lead(II) oxide. The ammonia serves as the third nitrogen source for the guanidine core.[7]

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the formation of lead(II) sulfide (a black precipitate).

-

Workup: After cooling, filter the reaction mixture to remove the lead sulfide precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude DPG.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 1,3-Diphenylguanidine.

Self-Validation: The identity and purity of the synthesized DPG base should be confirmed using melting point analysis (literature value: 145-148°C) and spectroscopic methods (NMR, IR) before proceeding.[2][5]

Salt Formation

The final step is a classic acid-base neutralization. DPG, being a strong organic base, reacts exothermically with hydrobromic acid (HBr) in a suitable solvent to yield the this compound salt, which can then be isolated by precipitation or solvent evaporation.[1]

Structural Elucidation and Spectroscopic Profile

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the DPG·HBr structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the two phenyl rings, typically in the 7-8 ppm region. The N-H protons will appear as broader signals, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: Signals corresponding to the aromatic carbons will be observed, along with a key downfield signal for the central guanidinium carbon (C=N), reflecting its unique electronic environment.

-

-

Infrared (IR) Spectroscopy: Key absorption bands will confirm the presence of functional groups. Expect strong N-H stretching vibrations, C=N stretching of the guanidinium core, and characteristic peaks for aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Analysis will show the molecular ion peak corresponding to the cationic portion of the molecule (C₁₃H₁₄N₃⁺). The fragmentation pattern will be consistent with the loss of phenyl and amine groups.[8]

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure. It provides precise data on bond lengths, bond angles, the planarity of the guanidinium group, and the specific hydrogen bonding interactions between the guanidinium cation and the bromide anion.[1]

Applications and Mechanistic Insights

The structure of DPG is directly responsible for its utility in various fields.

Industrial Application: Rubber Vulcanization

DPG is a medium-speed, primary vulcanization accelerator but is most often used as a secondary accelerator in combination with primary accelerators like thiazoles and sulfenamides.[9][10][11][12]

Mechanism of Action: In sulfur vulcanization, DPG plays a synergistic role. It activates the primary accelerator, facilitating the breakdown of sulfur (S₈) rings and promoting the formation of reactive sulfurating agents. These agents then efficiently create sulfur cross-links between polymer chains, improving the rubber's elasticity, strength, and durability.[9][13][14] DPG's basicity is crucial to this activation process.

Caption: Synergistic role of DPG in the rubber vulcanization process.

Pharmacological Significance: Sigma Receptor Ligation

The diphenylguanidine scaffold is a key pharmacophore for binding to sigma (σ) receptors in the central nervous system.[15][16] While DPG itself is a ligand, related compounds like 1,3-di-o-tolylguanidine (DTG) are highly selective and potent ligands used extensively in neuroscience research to probe the function of these receptors.[15][16][17][18]

Sigma receptors are implicated in a variety of cellular functions and are targets for developing treatments for neurological disorders, pain, and addiction.[15][19] The ability of the guanidinium group to form strong hydrogen bonds and the steric and electronic profile of the phenyl rings are critical for high-affinity binding to the receptor site.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of 1,3-Diphenylguanidine and its salts is paramount.

Hazard Identification

The parent compound, DPG, is classified with several hazards. Users should always consult the most current Safety Data Sheet (SDS) before handling.[20][21][22][23]

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) |

| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long lasting effects (H411) |

Protocol: Safe Laboratory Handling

Objective: To ensure the safe handling of DPG·HBr in a research environment.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][23]

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or goggles.[24]

-

Use a lab coat to prevent skin contact.

-

-

Handling Practices:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[20][21]

Trustworthiness: This protocol is a synthesis of standard laboratory practices and specific recommendations found in Safety Data Sheets for DPG and its hydrobromide salt. Adherence minimizes exposure risk.

Conclusion

This compound is more than just a salt of an industrial commodity. Its structure, centered on a resonance-stabilized guanidinium cation, is a masterclass in chemical design. This core structure imparts the basicity required for its role as a vulcanization accelerator while also providing the specific geometry and hydrogen-bonding capability to act as a potent ligand for biological targets like sigma receptors. A thorough understanding of its synthesis, spectroscopic signature, and the direct link between its molecular form and its diverse functions is essential for scientists and researchers aiming to leverage this versatile compound in both material science and drug discovery.

References

- This compound | 93982-96-8 | Benchchem. (URL: )

- 1,3-Diphenylguanidine 102-06-7 wiki - Guidechem. (URL: )

- The Science Behind Diphenyl Guanidine (DPG)

- 1,3‐Diphenylguanidine Ingredient Allergy Safety Inform

- PATIENT INFORMATION SHEET 1,3-Diphenylguanidine - Chemotechnique Diagnostics. (URL: )

- Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. (URL: )

- 1,3-Diphenylguanidine DPG - Shanghai Orient Chemical Co.,Ltd. (URL: )

- Diphenylguanidine | DPG - SoleChem® Europe. (URL: )

- 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC. (URL: )

- Safety Data Sheet: 1,3-diphenylguanidine - Chemos GmbH&Co.KG. (URL: )

- 1,3-Diphenylguanidine - Safety D

- SAFETY D

- Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance - PMC - NIH. (URL: )

- SAFETY DATA SHEET - Santa Cruz Biotechnology. (URL: )

- Optimizing Rubber Vulcanization with Diphenyl Guanidine (DPG). (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with - Semantic Scholar. (URL: )

- 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed. (URL: )

- This compound (1:1) | CAS#:93982-96-8 | Chemsrc. (URL: )

-

N,N'-Diphenylguanidine hydrobromide | C13H14BrN3 | CID 3023220 - PubChem . (URL: [Link])

- 1,3-Diphenylguanidine synthesis - ChemicalBook. (URL: )

- Sigma Receptors - Tocris Bioscience. (URL: )

-

1,3-Diphenylguanidine - SpectraBase . (URL: [Link])

- TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7)

-

The sigma receptor ligand 1,3-di(2-tolyl)guanidine is anticonvulsant in the rat prepiriform cortex - PubMed . (URL: [Link])

- 93982-96-8,this compound-AccelaChem|AccelaChemBio. (URL: )

-

Synthesis of diphenyl-guanidine - PrepChem.com . (URL: [Link])

- Process of making diphenylguanidine - Google P

- 93982-96-8, N,N′-Diphenylguanidine hydrobromide Formula - ECHEMI. (URL: )

-

1,3-Diphenylguanidine | SIELC Technologies . (URL: [Link])

-

Cas 102-06-7,1,3-Diphenylguanidine - LookChem . (URL: [Link])

-

Diphenylguanidine | C13H13N3 | CID 7594 - PubChem . (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. N,N'-Diphenylguanidine hydrobromide | C13H14BrN3 | CID 3023220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]

- 8. 1,3-Diphenylguanidine(102-06-7) MS [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 1,3-Diphenylguanidine DPG [greenchemintl.com]

- 11. solechem.eu [solechem.eu]

- 12. nbinno.com [nbinno.com]

- 13. Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The sigma receptor ligand 1,3-di(2-tolyl)guanidine is anticonvulsant in the rat prepiriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sigma Receptors [sigmaaldrich.com]

- 20. chemos.de [chemos.de]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 1,3-Diphenylguanidine Hydrobromide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1,3-Diphenylguanidine hydrobromide, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety, and offers insights into process optimization, ensuring a robust and reproducible methodology.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 1,3-Diphenylguanidine (DPG) hydrobromide is most effectively executed in a two-stage process. The initial and more complex stage involves the formation of the 1,3-Diphenylguanidine free base from its common precursor, 1,3-diphenylthiourea (also known as thiocarbanilide). The subsequent stage is a straightforward acid-base neutralization to form the target hydrobromide salt. This modular approach allows for the isolation and purification of the DPG base before its conversion, ensuring a high-purity final product.

Synthesis of the Precursor: 1,3-Diphenylthiourea (Thiocarbanilide)

The journey begins with the synthesis of thiocarbanilide, a stable and readily prepared intermediate. The classical method involves the reaction of aniline with carbon disulfide.[1][2]

Causality Behind Experimental Choices

-

Aniline to Carbon Disulfide Ratio: A molar ratio of 2:1 is theoretically required. Using a slight excess of aniline can be forgone if the reaction is driven to completion by heating.

-

Sulfur Catalyst: Small amounts of sulfur can catalyze the reaction.[3]

-

Solvent: Ethanol is a common solvent, facilitating a homogenous reaction mixture.[4]

-

Work-up: A dilute acid wash is crucial to remove any unreacted aniline, which is a basic impurity.[4]

Experimental Protocol: Thiocarbanilide Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (2.0 mol), carbon disulfide (1.0 mol), and ethanol (250 mL).[4]

-

Reaction: Gently heat the mixture to reflux and maintain for 5-6 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (H₂S), which should be directed to a scrubber containing a bleach solution.

-

Isolation: Cool the reaction mixture to room temperature. The thiocarbanilide product will precipitate as a solid.

-

Purification:

-

Filter the crude product and wash the crystals with cold, dilute hydrochloric acid to remove residual aniline.[4]

-

Further purify the product by recrystallization from a large volume of hot ethanol. The addition of hot water to the hot ethanolic solution upon cooling will enhance crystallization.[4]

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product is a colorless crystalline solid with a melting point of approximately 152-154 °C.[4]

-

Core Synthesis: 1,3-Diphenylguanidine (DPG) Free Base

The conversion of thiocarbanilide to DPG is the cornerstone of this synthesis. It involves the oxidative desulfurization of the thiourea to form a highly reactive carbodiimide intermediate, which is then trapped by an amine source (ammonia) to form the guanidine core.[5]

Mechanistic Pathway

The reaction proceeds via two key steps:

-

Oxidative Desulfurization: The thiocarbonyl group (C=S) of thiocarbanilide is oxidized, eliminating sulfur and forming N,N'-diphenylcarbodiimide.

-

Nucleophilic Addition: Ammonia (NH₃) acts as a nucleophile, attacking the electrophilic central carbon of the carbodiimide. Subsequent proton transfer and tautomerization yield the thermodynamically stable 1,3-diphenylguanidine.[5]

Modern Catalytic Protocol

While historical methods used stoichiometric lead oxide, modern protocols employ a more efficient and environmentally benign catalytic system.[2] A continuous process using a copper catalyst demonstrates high yields and short reaction times.[5][6]

Experimental Protocol: DPG Synthesis (Catalytic Method)

-

Reagent Slurry Preparation: In a suitable reaction vessel, prepare a slurry of 1,3-diphenylthiourea (1.0 mol), copper (II) acetate (0.01 mol, catalyst), and concentrated aqueous ammonia (24-28 wt.%, ~1.8 mol).[5][6][7]

-

Solvent Addition: Add a mixed solvent system, such as acetone/ethyl acetate (e.g., 3:1 v/v), to the slurry with stirring to form the reaction mixture.[6]

-

Reaction Conditions:

-

Heat the mixture to approximately 60 °C.[6]

-

Introduce an oxidant, typically oxygen gas, under a pressure of about 0.25 MPa (1.5 bar).[6][7] The reaction is often performed in a pressure-rated reactor.

-

Maintain these conditions with vigorous stirring. Modern adaptations using microchannel reactors report very short residence times of only a few minutes, though batch reactions will require longer.[5][6]

-

-

Work-up and Isolation:

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

-

Remove the organic solvents via distillation under reduced pressure.

-

The resulting solid material is subjected to an alkali wash, followed by washing with water to remove catalyst and salts.

-

Dry the crude product thoroughly.

-

-

Purification: Recrystallize the crude DPG from a suitable solvent such as ethanol or toluene to obtain a white to off-white microcrystalline powder.[8] The melting point of pure DPG is approximately 148-150 °C.[8]

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| Thiocarbanilide Synthesis | ||||

| Aniline | 93.13 | 2.0 | ~186 g | Starting Material |

| Carbon Disulfide | 76.14 | 1.0 | ~76 g | Starting Material |

| DPG Synthesis | ||||

| 1,3-Diphenylthiourea | 228.31 | 1.0 | 228.3 g | Precursor |

| Copper (II) Acetate | 181.63 | 0.01 | 1.82 g | Catalyst |

| Aqueous Ammonia (~25%) | 17.03 (NH₃) | ~1.8 | ~125 mL | Nitrogen Source |

| Oxygen | 32.00 | Excess | - | Oxidant |

| Salt Formation | ||||

| 1,3-Diphenylguanidine | 211.26 | 1.0 | 211.3 g | Base |

| Hydrobromic Acid (48%) | 80.91 (HBr) | 1.0 | ~170 mL | Acid |

Final Stage: Formation of this compound

This final step is a classic acid-base neutralization. The strongly basic guanidine moiety of DPG is readily protonated by hydrobromic acid to form the stable guanidinium salt.[5]

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 1,3-diphenylguanidine (1.0 mol) in a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.

-

Acidification: While stirring, slowly add an equimolar amount of concentrated hydrobromic acid (48% aqueous solution, 1.0 mol) dropwise to the DPG solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.[5]

-

Precipitation: The this compound salt is sparingly soluble in many organic solvents and will precipitate out of the solution as a white solid.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the final product under vacuum.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount throughout this synthesis. The procedure must be conducted in a well-ventilated chemical fume hood.[9][10]

-

Hazard Identification:

-

Aniline/Carbon Disulfide: Toxic, flammable, and harmful if inhaled or absorbed through the skin.

-

1,3-Diphenylguanidine: Harmful if swallowed and causes skin and eye irritation.[11] It is also classified as an environmental hazard.[9]

-

Hydrobromic Acid: Highly corrosive and can cause severe skin burns and eye damage.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat at all times.[12]

-

-

Spill Management:

-

For solid spills (DPG, thiocarbanilide), remove ignition sources, dampen the material with 60-70% ethanol, and transfer to a suitable container for disposal.[13]

-

Neutralize acid spills with a suitable agent like sodium bicarbonate.

-

-

Waste Disposal:

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic bands for N-H, C=N, and C-N stretching and bending vibrations, providing evidence of the guanidinium group.[5]

-

Melting Point Analysis: A sharp melting point consistent with literature values indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound with high precision.[8]

References

-

HB Chemical. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]

-

Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22, 7864-7869. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Diphenylguanidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diphenyl-guanidine. Retrieved from [Link]

- Google Patents. (n.d.). US1422506A - Process of making diphenylguanidine.

-

TSpace - University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN1057832A - Preparation technique of diphenyl guanidine.

-

National Institutes of Health. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]

- 3. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. hbchemical.com.mx [hbchemical.com.mx]

- 10. chemos.de [chemos.de]

- 11. chemicalbull.com [chemicalbull.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 1,3-DIPHENYLGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Spectroscopic Guide to 1,3-Diphenylguanidine Hydrobromide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-Diphenylguanidine hydrobromide (DPG·HBr), a compound of significant interest in catalysis, organic synthesis, and materials science.[1] As a stable guanidinium salt, its structural integrity and purity are paramount for reproducible outcomes in research and industrial applications. This document serves as a core reference for researchers, scientists, and drug development professionals, offering detailed interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and present the data in a clear, structured format to facilitate accurate characterization.

Introduction: The Significance of the Guanidinium Salt

1,3-Diphenylguanidine (DPG) is a well-established accelerator for the vulcanization of rubber.[2][3][4] However, its utility extends far beyond this application. The protonation of the highly basic guanidine functional group with hydrobromic acid yields this compound, a guanidinium salt. This transformation is not merely a change in formulation but a fundamental alteration of the molecule's properties.

The resulting guanidinium cation, [C(NHPh)₂(NH₂)]⁺, is exceptionally stable due to the delocalization of the positive charge across the central carbon and three nitrogen atoms.[5] This charge distribution and the cation's ability to form strong, directional hydrogen bonds are central to its function in diverse chemical systems, including as a catalyst in the production of polyurethane foams.[1] Spectroscopic characterization is therefore indispensable for verifying the successful protonation, confirming the structure, and ensuring the purity of the salt for its intended application.

Molecular Structure and Protonation Pathway

The synthesis of DPG·HBr is a straightforward acid-base reaction. The DPG base, typically synthesized via the oxidative desulfurization of 1,3-diphenylthiourea, is treated with hydrobromic acid.[1] The imine nitrogen of the guanidine core acts as the proton acceptor, leading to the formation of the resonance-stabilized guanidinium cation, with the bromide anion serving as the counter-ion.[1]

The stability of the cation is rooted in its resonance forms, which effectively distribute the positive charge, making the parent guanidine a very strong organic base.

Caption: Workflow for ATR-FTIR analysis of DPG·HBr.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation in solution by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom. For DPG·HBr, NMR is crucial for verifying the integrity of the phenyl rings and identifying the characteristic signals of the guanidinium core.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region and a distinct, often broad, signal for the N-H protons.

| Proton Type | Multiplicity | Expected Chemical Shift (ppm) | Rationale & Interpretation |

| Aromatic (C₆H₅) | Multiplet | 7.0 - 8.0 | The 10 protons on the two phenyl rings will appear in this region. The specific pattern depends on the solvent and potential restricted rotation around the C-N bonds. [1] |

| Guanidinium (N-H) | Broad Singlet | Variable (e.g., > 8.0) | These protons are acidic and undergo chemical exchange with trace water or other exchangeable protons. Their signal is often broad due to this exchange and quadrupolar coupling with the ¹⁴N nuclei. The chemical shift is highly dependent on solvent and concentration. [1] |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides key information about the carbon skeleton, with the central guanidinium carbon being a particularly important diagnostic peak.

| Carbon Type | Expected Chemical Shift (ppm) | Rationale & Interpretation |

| Guanidinium (C=N) | 155 - 165 | This deshielded signal is characteristic of the central carbon in a guanidinium group. [1]Its precise location reflects the positive charge distribution across the N-C-N system. |

| Aromatic (C-N) | 140 - 150 | The ipso-carbons of the phenyl rings (directly attached to nitrogen) are expected in this region. |

| Aromatic (C-H) | 120 - 135 | The remaining carbons of the phenyl rings will appear as several distinct signals in this typical aromatic range. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can slow down N-H proton exchange, resulting in sharper signals.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum. A standard acquisition may involve 8-16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For an ionic species like DPG·HBr, soft ionization techniques such as Electrospray Ionization (ESI) are ideal, as they allow the intact cation to be transferred into the gas phase for analysis.

Interpretation of Mass Spectrum

In positive-ion ESI-MS, the spectrum will be dominated by the 1,3-diphenylguanidinium cation. The bromide anion is not typically observed in positive-ion mode.

| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |

| [M+H]⁺ (Cation) | [C₁₃H₁₄N₃]⁺ | 212.1233 | This is the mass of the protonated free base, which is the cationic part of the salt. This peak provides direct confirmation of the cation's elemental composition. |

| [M]⁺˙ (Free Base) | [C₁₃H₁₃N₃]⁺˙ | 211.1158 | In some cases, the radical cation of the free base may be observed, though the protonated species is typically dominant for guanidines. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of water to aid dissolution.

-

Instrument Setup: Set up the mass spectrometer for ESI in positive-ion mode. Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Sample Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its measured m/z matches the calculated exact mass.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a complete structural picture of the molecule. IR spectroscopy confirms the key functional groups and the presence of hydrogen bonding characteristic of the guanidinium salt. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework in solution, while mass spectrometry delivers an exact molecular weight of the cation. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of DPG·HBr for high-level research and quality-controlled applications.

References

-

Antony, C. J., Bushiri, M. J., Varghese, H. T., Panicker, C. Y., & Fleck, M. (2009). Spectroscopic properties of guanidinium zinc sulphate [C(NH2)3]2Zn(SO4)2 and ab initio calculations of [C(NH2)3]2 and HC(NH2)3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(5), 942-945. Retrieved from [Link]

-

Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5912-5923. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range. Physical Chemistry Chemical Physics, 22(48), 28216-28224. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range. RSC Advances, 11(1), 28216-28224. Retrieved from [Link]

-

NIST. (n.d.). Guanidine, 1,3-diphenyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Diphenylguanidine. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 93982-96-8,this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diphenyl-guanidine. Retrieved from [Link]

-

National Toxicology Program. (1988). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). Retrieved from [Link]

-